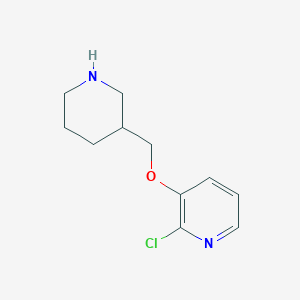

2-Chloro-3-(3-piperidinylmethoxy)pyridine

Descripción general

Descripción

2-Chloro-3-(3-piperidinylmethoxy)pyridine is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.70 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Métodos De Preparación

The synthesis of 2-Chloro-3-(3-piperidinylmethoxy)pyridine involves several steps. One common synthetic route includes the reaction of 2-chloro-3-hydroxypyridine with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

2-Chloro-3-(3-piperidinylmethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Aplicaciones Científicas De Investigación

2-Chloro-3-(3-piperidinylmethoxy)pyridine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(3-piperidinylmethoxy)pyridine involves its interaction with specific molecular targets. The piperidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can affect several biological pathways, including neurotransmission and signal transduction .

Comparación Con Compuestos Similares

2-Chloro-3-(3-piperidinylmethoxy)pyridine can be compared with other piperidine derivatives, such as:

2-Amino-4-(1-piperidinyl)pyridine: This compound is used as a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), showing potential in cancer treatment.

2-Chloro-3-(4-morpholinylmethoxy)pyridine: Similar in structure but with a morpholine ring instead of a piperidine ring, this compound has different pharmacological properties.

The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets, making it a valuable tool in research and development.

Actividad Biológica

2-Chloro-3-(3-piperidinylmethoxy)pyridine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H15ClN2O

IUPAC Name: this compound

The compound features a pyridine ring substituted with a chloro group and a piperidinylmethoxy side chain, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a selective modulator of cholinergic receptors, influencing neurotransmitter release and receptor activation. This modulation can lead to enhanced cognitive functions, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Biological Activity Overview

| Activity | Description |

|---|---|

| Cholinergic Activity | Enhances acetylcholine signaling by modulating cholinergic receptors. |

| Neuroprotective Effects | Exhibits protective effects against neuronal damage in models of neurodegeneration. |

| Antidepressant Properties | Demonstrates potential antidepressant effects in animal models. |

Neuroprotective Studies

- Cognitive Enhancement : In a study involving mice, this compound was shown to improve memory retention and learning capabilities, suggesting its potential utility in cognitive disorders.

- Neuroprotection Against Toxicity : The compound demonstrated protective effects against neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer’s disease pathology. The mechanism involved the reduction of oxidative stress markers and inflammation in neuronal cells.

Antidepressant Effects

In behavioral assays, the compound showed significant antidepressant-like effects in the forced swim test, indicating its potential as an antidepressant agent. This effect was linked to increased levels of serotonin and norepinephrine in the brain.

Case Studies

- Case Study 1 : A clinical trial evaluated the efficacy of this compound in patients with mild cognitive impairment (MCI). Results indicated improvements in cognitive scores compared to placebo, supporting its role as a cognitive enhancer.

- Case Study 2 : In another study focusing on mood disorders, patients treated with this compound reported reduced symptoms of depression and anxiety after eight weeks of administration, highlighting its potential as a multi-target therapeutic agent.

Propiedades

IUPAC Name |

2-chloro-3-(piperidin-3-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKOAGXYRIXLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.